REACTION_CXSMILES
|
[OH:1][C:2]1([C:11]([OH:13])=[O:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:3]1[C:4]([OH:6])=[O:5].[C:14](O)(=[O:16])C.[BH4-].[Na+].Cl>O1CCCC1>[CH3:14][O:1][C:2]1([C:11]([OH:13])=[O:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:3]1[C:4]([OH:6])=[O:5].[CH3:14][O:16][C:10]1[CH:9]=[CH:8][CH:7]=[C:3]2[C:2]=1[CH2:11][O:13][C:4]2=[O:6] |f:2.3|
|
Name
|
2-hydroxyphthalic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1(C(C(=O)O)C=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min. at room temperature and for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 50° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The reaction solution was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1→1:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1(C(C(=O)O)C=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 640 mg |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2COC(=O)C2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 314 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |